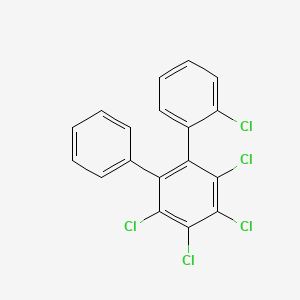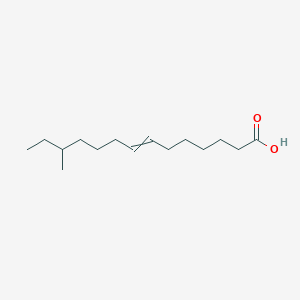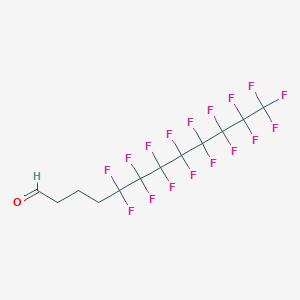
Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- is a fluorinated aldehyde with the chemical formula C12H5F17O. This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties. It is a colorless liquid that is used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- can be synthesized through the fluorination of dodecanal. The process typically involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination of the dodecanal molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. The raw material, dodecanal, is subjected to fluorination in a continuous flow reactor. The reaction conditions, including temperature, pressure, and fluorine concentration, are carefully controlled to achieve high yields and purity of the final product. The resulting fluorinated dodecanal is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the aldehyde group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding perfluorinated carboxylic acid.
Reduction: The major product is the corresponding perfluorinated alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and resistance to degradation.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of fluorinated surfactants, lubricants, and coatings due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- involves its interaction with various molecular targets. The high degree of fluorination enhances its stability and resistance to metabolic degradation. The compound can interact with enzymes and proteins, potentially altering their activity and function. The exact molecular pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanal: The non-fluorinated analog of the compound.
Perfluorodecanal: A similar compound with a shorter carbon chain.
Perfluorododecanoic acid: The oxidized form of the compound.
Uniqueness
Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. These properties make it valuable in applications where durability and resistance to harsh conditions are required.
Propriétés
Numéro CAS |
88628-84-6 |
|---|---|
Formule moléculaire |
C12H7F17O |
Poids moléculaire |
490.16 g/mol |
Nom IUPAC |
5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecanal |
InChI |
InChI=1S/C12H7F17O/c13-5(14,3-1-2-4-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h4H,1-3H2 |
Clé InChI |
CQWXBVZDGQQIIZ-UHFFFAOYSA-N |
SMILES canonique |
C(CC=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




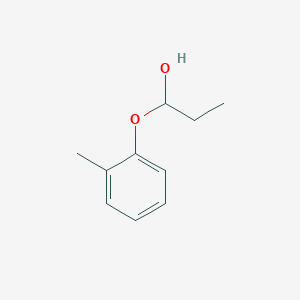
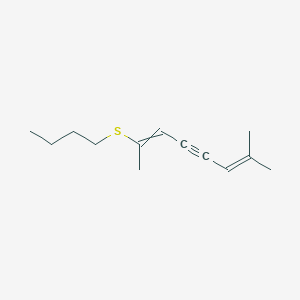
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)

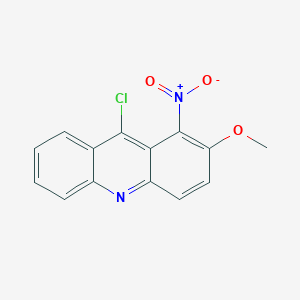

![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)

